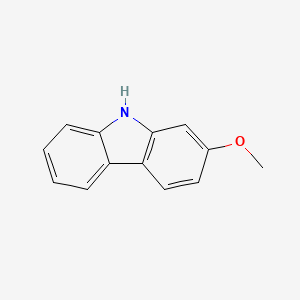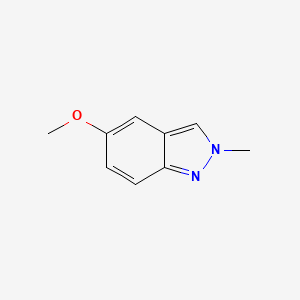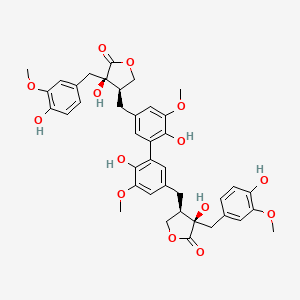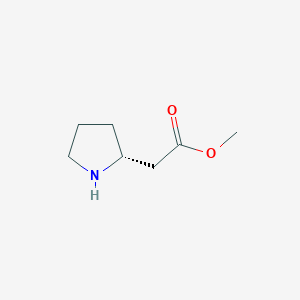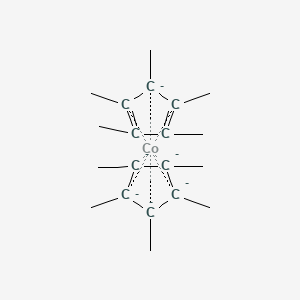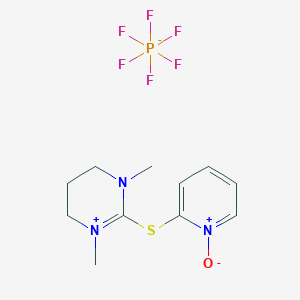
Hptdp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hptdp is a chemical compound with the molecular formula C11H16F6N3OPS and a molecular weight of 383.29 g/mol . It is known for its white crystalline powder form and has a melting point range of 122-130°C . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Hptdp involves several steps. One common method includes the reaction of 1,3-dimethylpropyleneuronium with 2-pyridylthio-1-oxide in the presence of hexafluorophosphate . The reaction is typically carried out under controlled temperature conditions, usually between 0-5°C, to ensure the stability of the intermediate products. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Analyse Chemischer Reaktionen
Hptdp undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
Hptdp is widely used in scientific research, including:
Chemistry: It is utilized as a reagent in organic synthesis for the preparation of various pyridylthio derivatives.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Wirkmechanismus
The mechanism of action of Hptdp involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition or modulation of enzyme activities. This interaction is crucial for its applications in biochemical assays and drug development .
Vergleich Mit ähnlichen Verbindungen
Hptdp can be compared with similar compounds such as:
S-(1-Oxo-2-pyridyl)thio-1,3-dimethylpropyleneuronium tetrafluoroborate: This compound has similar reactivity but differs in the counterion, which can affect its solubility and stability.
S-(1-Oxo-2-pyridyl)thio-1,3-dimethylpropyleneuronium chloride: This variant has a chloride counterion, which may influence its reactivity and applications in different chemical environments.
The uniqueness of this compound lies in its hexafluorophosphate counterion, which provides enhanced stability and solubility in various solvents, making it a valuable reagent in scientific research.
Eigenschaften
Molekularformel |
C11H16F6N3OPS |
|---|---|
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
1,3-dimethyl-2-(1-oxidopyridin-1-ium-2-yl)sulfanyl-5,6-dihydro-4H-pyrimidin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C11H16N3OS.F6P/c1-12-7-5-8-13(2)11(12)16-10-6-3-4-9-14(10)15;1-7(2,3,4,5)6/h3-4,6,9H,5,7-8H2,1-2H3;/q+1;-1 |
InChI-Schlüssel |
GKSIQKDHGGAQRL-UHFFFAOYSA-N |
SMILES |
CN1CCC[N+](=C1SC2=CC=CC=[N+]2[O-])C.F[P-](F)(F)(F)(F)F |
Kanonische SMILES |
CN1CCC[N+](=C1SC2=CC=CC=[N+]2[O-])C.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1631345.png)


